Cas no 1332529-35-7 (6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride)

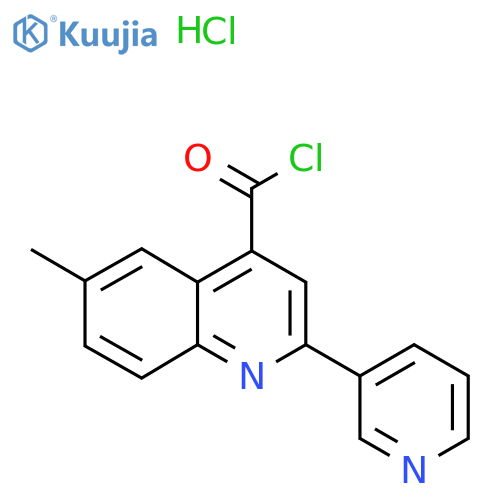

1332529-35-7 structure

商品名:6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

CAS番号:1332529-35-7

MF:C16H12Cl2N2O

メガワット:319.18528175354

MDL:MFCD18205925

CID:4695019

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

- 6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl-chloride hydrochloride

- 6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl)

- 6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

-

- MDL: MFCD18205925

- インチ: 1S/C16H11ClN2O.ClH/c1-10-4-5-14-12(7-10)13(16(17)20)8-15(19-14)11-3-2-6-18-9-11;/h2-9H,1H3;1H

- InChIKey: HOAFPQCDZURVOZ-UHFFFAOYSA-N

- ほほえんだ: ClC(C1C=C(C2C=NC=CC=2)N=C2C=CC(C)=CC2=1)=O.Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 362

- トポロジー分子極性表面積: 42.8

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB378823-5 g |

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |

1332529-35-7 | 5g |

€656.50 | 2023-04-25 | ||

| abcr | AB378823-10 g |

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |

1332529-35-7 | 10g |

€1074.00 | 2023-04-25 | ||

| abcr | AB378823-5g |

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |

1332529-35-7 | 5g |

€637.00 | 2025-03-19 | ||

| abcr | AB378823-500mg |

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |

1332529-35-7 | 500mg |

€205.00 | 2025-03-19 | ||

| abcr | AB378823-1g |

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |

1332529-35-7 | 1g |

€237.00 | 2025-03-19 | ||

| abcr | AB378823-10g |

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl); . |

1332529-35-7 | 10g |

€1037.00 | 2025-03-19 | ||

| abcr | AB378823-500 mg |

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |

1332529-35-7 | 500MG |

€195.40 | 2022-06-10 | ||

| abcr | AB378823-1 g |

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride (HCl) |

1332529-35-7 | 1g |

€239.00 | 2023-04-25 | ||

| Ambeed | A798242-1g |

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride |

1332529-35-7 | 98+% | 1g |

$178.0 | 2024-04-24 | |

| Matrix Scientific | 060257-500mg |

6-Methyl-2-pyridin-3-ylquinoline-4-carbonyl-chloride hydrochloride |

1332529-35-7 | 500mg |

$158.00 | 2023-09-08 |

6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride 関連文献

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

1332529-35-7 (6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1332529-35-7)6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

清らかである:99%

はかる:1g

価格 ($):160.0